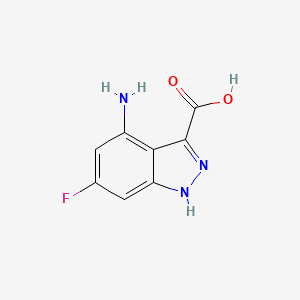

4-Amino-6-fluoro-3-indazolecarboxylic acid

Description

Significance of Indazole Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in the field of medicinal chemistry. nih.govaustinpublishinggroup.com This structural motif is a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. pnrjournal.comnih.gov The versatility of the indazole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. nih.gov

Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, anti-HIV, and antimicrobial effects. researchgate.net This has led to their incorporation into several FDA-approved drugs. For instance, granisetron (B54018) is a 5-HT3 antagonist used to prevent nausea and vomiting associated with cancer chemotherapy, while axitinib (B1684631) and pazopanib (B1684535) are potent tyrosine kinase inhibitors employed in the treatment of renal cell carcinoma. pnrjournal.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key feature that influences its interactions with biological macromolecules. nih.gov The ongoing exploration of indazole-based compounds continues to yield novel candidates for a variety of diseases, underscoring the enduring importance of this scaffold in drug discovery. nih.govresearchgate.net

Overview of Fluorine and Amino Group Incorporations in Biologically Active Molecules

The strategic introduction of fluorine atoms and amino groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance their biological activity and pharmacokinetic profiles. nih.govmdpi.com Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. tandfonline.com Its small size allows it to often replace a hydrogen atom without causing significant steric hindrance. benthamscience.com The incorporation of fluorine can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced membrane permeability, and improved binding affinity to target proteins. tandfonline.comnih.gov These modifications can ultimately result in a more potent and effective drug candidate. acs.org

Positioning 4-Amino-6-fluoro-3-indazolecarboxylic acid within the Broader Indazole Derivative Research Landscape

The compound 4-Amino-6-fluoro-3-indazolecarboxylic acid stands as a significant entity within the extensive family of indazole derivatives. It integrates the key structural features discussed previously: the privileged indazole core, a strategically placed fluorine atom, and a reactive amino group. This particular combination of functionalities makes it a valuable building block in the synthesis of more complex and potentially potent bioactive molecules. chemimpex.com

The carboxylic acid group at the 3-position of the indazole ring provides a convenient handle for further chemical modifications, allowing for the attachment of various other molecular fragments to explore structure-activity relationships. The fluorine atom at the 6-position is expected to enhance the compound's metabolic stability and binding affinity, while the amino group at the 4-position offers another point for derivatization and can participate in crucial interactions with biological targets. nih.govnih.gov

Research involving similar fluorinated and aminated indazole structures has shown promise in the development of novel therapeutic agents. For instance, 6-fluoro-1H-indazole-3-carboxylic acid is a known key intermediate in pharmaceutical research, particularly in the fields of oncology and neurology. chemimpex.com The synthesis of various 6-fluoro-7-cyclic amino-substituted quinolones has also been a subject of interest for their antibacterial properties. researchgate.net Therefore, 4-Amino-6-fluoro-3-indazolecarboxylic acid is well-positioned as a versatile intermediate for the creation of new chemical entities with potential applications across various therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNURDLQECMFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C(=NN2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249398 | |

| Record name | 4-Amino-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-86-1 | |

| Record name | 4-Amino-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Amino 6 Fluoro 3 Indazolecarboxylic Acid and Its Analogs

Historical Development of Indazole Synthesis Relevant to Substituted Indazolecarboxylic Acids

The indazole nucleus, first described by Emil Fischer, is a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net Its synthesis has been a subject of extensive research due to the wide range of biological activities exhibited by its derivatives. researchgate.netnih.govnih.gov Early methods for constructing the indazole core often involved the cyclization of appropriately substituted aromatic precursors. A general and classical route involves the nitrosation of o-methylacetanilide, followed by rearrangement and cyclization. chemicalbook.com Another traditional approach starts from anthranilic acid, which undergoes diazotization and subsequent reductive cyclization to form the indazole ring. chemicalbook.com

The synthesis of indazole-3-carboxylic acids, a key substructure of the target molecule, has historical roots in the ring-opening of isatin (B1672199). This process, conducted in an aqueous alkali, yields an aminophenylglyoxylic acid intermediate, which is then diazotized and reductively cyclized to afford the desired indazole-3-carboxylic acid. chemicalbook.comgoogle.com These foundational methods, while effective, often lack the regiochemical control required for the synthesis of complex, polysubstituted indazoles and may employ harsh reaction conditions. nih.gov Over the years, these initial strategies have been refined and expanded upon, leading to the development of more versatile and efficient synthetic pathways.

Targeted Synthesis of Fluorinated Indazole Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. arkat-usa.org The synthesis of fluorinated indazole scaffolds, therefore, is of considerable interest.

Achieving regioselective fluorination of the indazole ring is a significant synthetic hurdle. While direct C-H fluorination of heterocycles is a desirable strategy, controlling the position of fluorination can be challenging. Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed for this purpose. acs.org However, the inherent reactivity of the indazole ring can lead to a mixture of isomers or reaction at unintended positions. For instance, the fluorination of 2H-indazoles with Selectfluor has been observed to lead to C3-formylation rather than fluorination in some cases. thieme-connect.de

Metal-free halogenation of 2-substituted indazoles using N-halosuccinimides (NXS) has been reported to provide a degree of regioselectivity. researchgate.netsemanticscholar.org While these methods have been demonstrated for bromination and chlorination, the principles could potentially be extended to fluorination. The reaction conditions, such as the choice of solvent and temperature, can influence the position of halogenation. researchgate.net For the specific introduction of a fluorine atom at the C-6 position, a strategy often involves starting with a pre-functionalized benzene ring that already contains the fluorine atom in the desired location. This precursor is then used to construct the indazole ring, thereby ensuring the correct regiochemistry.

The introduction of a carboxylic acid group at the C-3 position of the indazole ring is a common transformation. One of the most established methods involves the hydrolysis of a pre-existing ester or nitrile at the C-3 position. For example, 1H-indazole-3-carboxylic acid methyl ester can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. bloomtechz.comjocpr.com The synthesis of the ester itself can be achieved through various means, including the cyclization of suitable precursors. bloomtechz.com

Alternative strategies include the direct carboxylation of a C-3 metalated indazole species. However, this approach can be complicated by the acidity of the N-H proton and the potential for reaction at other positions on the ring. A more recent approach involves the use of 1,3-dipolar cycloaddition reactions between α-diazomethylphosphonates and arynes to generate 3-substituted-1H-indazoles, which can then be further functionalized. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Reference(s) |

| Isatin | 1. aq. NaOH 2. Diazotization 3. Reduction | 1H-Indazole-3-carboxylic acid | chemicalbook.comgoogle.com |

| 1H-Indazole-3-carboxylic acid methyl ester | Hydrazine hydrate | 1H-Indazole-3-carboxylic acid hydrazide | jocpr.com |

| 2-halobenzonitriles | Hydrazine carboxylic esters | Substituted 3-aminoindazoles | organic-chemistry.org |

The regioselective introduction of an amino group at the C-4 position of the indazole nucleus is a particularly challenging synthetic step. Most literature on the amination of indazoles focuses on the N-1, N-2, or C-3 positions. organic-chemistry.orgnih.gov Direct amination of the indazole ring at C-4 is not a common transformation due to the electronic properties of the ring system.

A plausible strategy for introducing a C-4 amino group is to begin with a starting material that already contains a nitro or amino group at the corresponding position on the benzene ring. For example, a substituted 2-nitrotoluene (B74249) derivative can be used as a precursor for the indazole ring synthesis. The nitro group can then be reduced to an amino group at a later stage in the synthetic sequence. Another approach could involve the use of palladium-catalyzed amination reactions on a 4-halo-indazole derivative. nih.gov However, the availability of such precursors and the potential for competing side reactions are significant considerations.

Convergent and Divergent Synthetic Pathways to 4-Amino-6-fluoro-3-indazolecarboxylic acid

The synthesis of a complex molecule like 4-Amino-6-fluoro-3-indazolecarboxylic acid can be approached through either a convergent or a divergent strategy. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages. researchgate.netresearchgate.net In contrast, a divergent synthesis starts from a common intermediate that is progressively elaborated to generate a library of related compounds. researchgate.netwikipedia.org

A multi-step synthesis, while often more laborious, allows for greater control over each transformation and can be necessary for the construction of highly functionalized and complex molecules. The synthesis of 4-Amino-6-fluoro-3-indazolecarboxylic acid would likely involve a multi-step sequence to ensure the correct placement of each substituent.

Example of a Multi-Step Approach:

A hypothetical multi-step synthesis could begin with a 3-fluoro-5-nitro-toluene derivative. This starting material would first be functionalized to introduce the precursor to the C-3 carboxylic acid. Subsequently, the indazole ring would be formed through a classical cyclization reaction. Finally, the nitro group would be reduced to the C-4 amino group. This linear sequence allows for the careful and controlled introduction of each functional group.

| Reaction Type | Key Features | Potential Application | Reference(s) |

| One-Pot Synthesis | Multiple reactions in a single flask; improved efficiency. | Synthesis of substituted 2,3-dihydro-1H-indazoles. | mdpi.comresearchgate.net |

| Multi-Step Synthesis | Stepwise transformations; greater control over complex structures. | Likely required for 4-Amino-6-fluoro-3-indazolecarboxylic acid. | N/A |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Combining a pre-functionalized benzene ring with a pyrazole precursor. | researchgate.netresearchgate.net |

| Divergent Synthesis | Elaboration of a common intermediate to create a library. | Creating analogs of the target compound with variations at different positions. | researchgate.netwikipedia.org |

Utilization of Precursors and Intermediate Derivatization

The synthesis of the 4-amino-6-fluoro-3-indazolecarboxylic acid scaffold relies on established routes for constructing the indazole ring system, which are adapted for the specific substitution pattern required. General strategies often begin with appropriately substituted benzene derivatives that undergo cyclization to form the fused pyrazole ring.

Plausible precursor pathways include:

From Substituted Toluidines: A classical approach involves the diazotization of an o-toluidine (B26562) derivative. chemicalbook.com For the target compound, a potential precursor would be a 2-methyl-3-fluoro-5-nitroaniline. Diazotization followed by intramolecular cyclization would yield a 6-fluoro-4-nitro-1H-indazole intermediate. Subsequent reduction of the nitro group to an amine and introduction of the carboxylic acid at the C3 position would complete the synthesis.

From Anthranilic Acids or Isatin: Ring opening of a substituted isatin in an alkaline medium can produce an aminophenylglyoxylic acid. chemicalbook.com Subsequent diazotization and reductive cyclization is a known method to form 1H-indazole-3-carboxylic acids. chemicalbook.com

From 2-Aminobenzonitriles: A rhodium and copper-catalyzed reaction of imidate esters or N-H imines with nitrosobenzenes can yield 1H-indazoles. nih.gov This highlights a modern transition-metal-catalyzed approach to forming the indazole core from different precursor types. nih.gov

The derivatization of these intermediates is a key step. For instance, a common intermediate like a nitro-indazole can be readily converted. The reduction of a nitro group to the essential 4-amino group is a standard transformation, and the functionalization at the C3 position can be achieved through various methods, including lithiation followed by carboxylation.

Asymmetric Synthesis Considerations for Chiral Centers (if applicable to derivatives)

The parent molecule, 4-amino-6-fluoro-3-indazolecarboxylic acid, is achiral. However, derivatization, particularly at the C3 position or on the amino and carboxylic acid groups, can introduce chiral centers, making asymmetric synthesis a critical consideration for producing specific stereoisomers. nih.gov Enantiomeric forms of drug molecules often exhibit different biological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or cause adverse effects. nih.gov

Key strategies for introducing chirality to indazole derivatives include:

Chiral Catalysis: The use of chiral catalysts is a powerful method for asymmetric synthesis. youtube.com For instance, a highly enantioselective method for the C3-allylation of indazole electrophiles uses a copper hydride (CuH) catalyst with a chiral ligand. This approach allows for the creation of C3-quaternary stereocenters in high yield and with excellent enantioselectivity. mit.edusemanticscholar.org This strategy employs an "umpolung" approach, where an electrophilic indazole is used, in contrast to the more conventional nucleophilic character of indazoles. mit.edusemanticscholar.org

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials to build the desired chiral product. nih.gov

Chiral Auxiliaries and Reagents: Chiral auxiliaries or reagents can be temporarily attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed. nih.gov

A study on the asymmetric C3-allylation of N-(benzoyloxy)indazoles demonstrated broad tolerance for substituents on the indazole ring, including 4-fluoro and 6-carbomethoxy groups, yielding products with excellent enantioselectivity. mit.edusemanticscholar.org This indicates that such methods could be applicable to derivatives of the target compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield, purity, and selectivity while minimizing reaction times and byproducts. beilstein-journals.org This typically involves the systematic screening of various parameters. scielo.br Machine learning-guided approaches are increasingly being used to accelerate the discovery of optimal conditions. beilstein-journals.org

For the synthesis of indazole derivatives, key parameters for optimization include:

| Parameter | Considerations and Examples |

| Solvent | The choice of solvent can significantly impact solubility, reactivity, and selectivity. For N-alkylation of indazoles, tetrahydrofuran (B95107) (THF) was found to be a promising solvent when using NaH as a base. nih.gov |

| Base | The type and amount of base can control regioselectivity. In indazole alkylation, strong bases like sodium hydride (NaH) often favor N-1 alkylation, while conditions using bases like K₂CO₃ can lead to mixtures. nih.gov |

| Catalyst | For transition-metal-catalyzed reactions, screening the metal (e.g., Pd, Rh, Cu) and the ligand is essential. For Suzuki-Miyaura coupling at the C7 position of indazoles, various palladium catalysts and ligands are explored to find the most efficient combination. nih.gov |

| Temperature | Temperature affects reaction rates and can influence the thermodynamic versus kinetic product distribution. Many indazole functionalizations are performed at room temperature, but some may require heating to proceed efficiently. chemistryviews.orgnih.gov |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or LC-MS) helps determine the optimal time to achieve maximum conversion without significant decomposition or side-product formation. scielo.br |

For example, in the development of a regioselective N-1 alkylation protocol for indazoles, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) was identified as a superior system, providing high selectivity for the desired N-1 isomer across a range of substrates. nih.gov This highlights how a systematic approach to optimizing the base and solvent can overcome common challenges in indazole chemistry. nih.gov

Post-Synthetic Modifications and Derivatization Strategies

Post-synthetic modification of the core 4-amino-6-fluoro-3-indazolecarboxylic acid structure is a powerful strategy for generating chemical diversity and exploring structure-activity relationships. The indazole nucleus and its functional groups offer multiple sites for derivatization. rsc.org

Modification of the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid at the C3 position is a key handle for derivatization.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis). The synthesis of methyl 1-(4-methoxyphenyl)-1H-benzo[f]indazole-3-carboxylate demonstrates a successful esterification at the C3 position of an indazole ring system. acs.org

Amidation: The formation of amides from the carboxylic acid is a common and important transformation in medicinal chemistry. This can be accomplished using a wide variety of amines and peptide coupling reagents. nih.gov Boron-based Lewis acid catalysts have also been shown to be effective for the direct amidation of unprotected amino acids, a methodology that could potentially be adapted for the target compound. nih.gov

Table of Common Peptide Coupling Reagents for Amidation

| Reagent Class | Examples |

|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

Modifications of the Amino Group (e.g., acylation, alkylation)

The 4-amino group provides another site for diversification.

Acylation: The amino group can be acylated to form amides using acid chlorides, acid anhydrides, or carboxylic acids with coupling agents. While many studies focus on the N-acylation of the indazole pyrazole ring, the principles are transferable to an exocyclic amino group. researchgate.netorganic-chemistry.org One-pot methods using systems like DMAPO/Boc₂O have been developed for the direct N-acylation of indazoles with carboxylic acids, offering a practical route to N1-acyl indazoles. researchgate.net

Alkylation: The amino group can undergo alkylation. Research on the closely related 4-aminoindole (B1269813) scaffold has shown that N-heterocyclic carbene (NHC)-catalyzed reactions with α-bromoenals can achieve regioselective C7-alkylation of the indole (B1671886) ring. chemistryviews.org While this reaction occurs on the ring, it demonstrates a modern catalytic approach to functionalizing amino-substituted heterocyclic systems. Direct alkylation of the amino group itself would typically proceed via reaction with alkyl halides.

Further Halogenation or Functionalization of the Indazole Nucleus

The aromatic benzene portion of the indazole nucleus can be further functionalized, most commonly through halogenation, which installs a versatile handle for subsequent cross-coupling reactions. chim.it

Halogenation: Metal-free, regioselective halogenation of the indazole ring can be achieved by carefully tuning reaction conditions. rsc.org Using N-halosuccinimides (NXS, where X = Cl, Br, I) is a common strategy.

Bromination: Using N-bromosuccinimide (NBS), regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved. nih.gov The use of 2 equivalents of NBS can lead to 5,7-dibrominated products. nih.gov

Chlorination: N-chlorosuccinimide (NCS) can be used for chlorination. For example, 2-phenyl-2H-indazole reacts with NCS in ethanol (B145695) at 50 °C to yield the 3-chloro-2-phenyl-2H-indazole. rsc.org

Cross-Coupling Reactions: The installed halogen can be used in reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. For instance, C7-bromo-1H-indazoles have been successfully coupled with various boronic acids using palladium catalysis to generate a library of C7-arylated indazoles. nih.gov

Table of Exemplary Halogenation Conditions for the Indazole Ring

| Reagent | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| NCS (1.3 eq) | 2-Phenyl-2H-indazole | H₂O, 95 °C, 5 h | 3-Chloro-2-phenyl-2H-indazole | rsc.org |

| NBS (1.0 eq) | 4-Sulfonamido-1H-indazole | CH₂Cl₂, rt, 2 h | 7-Bromo-4-sulfonamido-1H-indazole | nih.gov |

Molecular Design and Structural Elucidation Studies

Conformational Analysis of 4-Amino-6-fluoro-3-indazolecarboxylic acid and its Key Derivatives

The conformation of 4-Amino-6-fluoro-3-indazolecarboxylic acid and its derivatives is influenced by the spatial arrangement of its substituents on the indazole core. The indazole ring system, a bicyclic aromatic heterocycle, generally exhibits a planar conformation. However, the substituents, particularly the carboxylic acid and amino groups, can adopt various orientations.

The presence of the amino and fluoro groups at positions 4 and 6, respectively, introduces additional electronic and steric factors that influence the conformational preferences. Intramolecular hydrogen bonding between the amino group and the carboxylic acid or the nitrogen of the pyrazole (B372694) ring can play a significant role in stabilizing specific conformations. The fluorine atom, with its high electronegativity, can also affect the electron distribution and geometry of the benzene (B151609) ring portion of the indazole.

Spectroscopic Characterization Techniques in Structural Confirmation.rug.nl

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 4-Amino-6-fluoro-3-indazolecarboxylic acid and its derivatives. rug.nlnih.gov

NMR spectroscopy is a powerful tool for elucidating the molecular structure of indazole derivatives in solution. nih.gov

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For indazole derivatives, characteristic signals are observed for the aromatic protons on the benzene ring and the N-H proton of the pyrazole ring. nih.gov The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the amino and fluoro substituents. nih.gov For example, in 1H-indazole, the N-H proton typically appears as a broad signal at a downfield chemical shift, often above 10 ppm in DMSO-d6. researchgate.net The protons on the benzene ring of substituted indazoles typically appear as doublets and triplets in the aromatic region (around 7-8 ppm). nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic of their electronic environment. The carbon atom of the carboxylic acid group (C=O) will appear at a significantly downfield shift (typically >160 ppm). The carbons attached to the fluorine and amino groups will also show characteristic shifts.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. The chemical shift of the ¹⁹F signal can confirm the presence and position of the fluorine substituent on the indazole ring. ¹⁹F NMR is a sensitive technique for detecting and quantifying fluorinated species. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR can be used to study the nitrogen atoms in the pyrazole ring. nih.gov The chemical shifts of the nitrogen atoms can help to distinguish between different tautomeric forms and provide insights into the electronic structure of the heterocycle. researchgate.net Studies on indazole N-oxides have shown that the ¹⁵N resonance of the N-oxide nitrogen is significantly shielded compared to the corresponding indazole. researchgate.netconsensus.app

A representative table of expected NMR data for a substituted indazolecarboxylic acid is provided below. The exact chemical shifts for 4-Amino-6-fluoro-3-indazolecarboxylic acid would require experimental determination.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| NH (indazole) | > 10 | - |

| Aromatic CH | 7.0 - 8.5 | 100 - 150 |

| NH₂ | Variable | - |

| COOH | > 12 | > 160 |

| C-F | - | ~150-165 (JC-F) |

| C-NH₂ | - | ~130-150 |

| C3 | - | ~135-145 |

| C3a | - | ~120-130 |

| C4 | - | ~100-115 |

| C5 | - | ~120-130 |

| C6 | - | ~100-115 (JC-F) |

| C7 | - | ~110-125 |

| C7a | - | ~140-150 |

Note: This is a generalized table. Actual values can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Amino-6-fluoro-3-indazolecarboxylic acid, characteristic absorption bands would be expected for the N-H stretches of the amino and indazole groups, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-F bond vibrations. The gas-phase IR spectrum of the parent indazole has been extensively studied and assigned. psu.edu For indazole derivatives, characteristic bands include N-H stretching, C=C and C=N stretching in the aromatic region, and various bending vibrations. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov The mass spectrum of 4-Amino-6-fluoro-3-indazolecarboxylic acid would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure, often showing loss of small molecules like H₂O, CO₂, and HCN.

Tautomeric Forms and their Implications in Indazole Chemistry.rug.nlnih.gov

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov The two common tautomers are the 1H-indazole and the 2H-indazole. nih.gov

For most indazoles, the 1H-tautomer is thermodynamically more stable and therefore predominates in both solution and the solid state. nih.gov However, the position of the equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and temperature.

In the case of indazole-3-carboxylic acid, studies have shown the existence of different tautomers and rotamers. nih.gov The carboxylic acid group itself can also exhibit tautomerism, existing in equilibrium between the carboxylic acid form and a less common enol-like form. youtube.com Keto-enol tautomerism is a common phenomenon in carbonyl compounds where a proton migrates from an alpha-carbon to the carbonyl oxygen. britannica.comlibretexts.org While less common for carboxylic acids, the possibility of different tautomeric states should be considered. youtube.com The interplay between the indazole ring tautomerism and the potential tautomerism of the carboxylic acid group can lead to a complex equilibrium of different isomeric forms. The relative populations of these tautomers can have significant implications for the chemical reactivity and biological activity of the molecule.

Crystallographic Studies of Indazolecarboxylic Acid Derivatives.rug.nlnih.gov

For example, the crystal structure of indazol-2-yl-acetic acid reveals a supramolecular architecture formed through intermolecular hydrogen bonds between the carboxylic acid and the N1 atom of the indazole ring. nih.govnih.gov Such hydrogen bonding networks are common in the crystal structures of carboxylic acid-containing heterocyclic compounds and play a crucial role in determining the crystal packing.

In a hypothetical crystal structure of 4-Amino-6-fluoro-3-indazolecarboxylic acid, one would expect to observe:

A planar indazole ring system.

Specific bond lengths and angles characteristic of the aromatic system and the substituents.

A network of intermolecular hydrogen bonds involving the carboxylic acid, the amino group, and the nitrogen atoms of the indazole ring. These interactions would likely lead to the formation of dimers or extended chains in the crystal lattice.

Stereochemical Aspects of Substituted Indazolecarboxylic Acids (if applicable)

For 4-Amino-6-fluoro-3-indazolecarboxylic acid itself, there are no chiral centers, and therefore it does not exhibit stereoisomerism in the classical sense (enantiomers or diastereomers).

However, if a substituent introduced to the indazole ring or to a side chain creates a chiral center, then stereochemical considerations would become important. For example, if the amino group were to be part of a larger, chiral substituent, or if a reaction at another position on the molecule were to introduce a stereocenter, then the resulting molecule could exist as a pair of enantiomers. In such cases, the different stereoisomers could have distinct biological activities, and methods for their separation and stereochemical assignment would be necessary.

Mechanistic Investigations of Biological Activity in Research Models

Elucidation of Molecular Mechanisms of Action for Indazolecarboxylic Acid Scaffolds

Research into indazolecarboxylic acid derivatives has revealed significant biological activities, particularly in the context of male contraception. The mechanism of action for compounds within this class, such as gamendazole (B1674601) and adjudin (B1665539) (also known as AF-2364), has been shown to center on the disruption of cell-to-cell adhesion within the testicular seminiferous epithelium.

Studies indicate that these compounds function by perturbing the integrity of adherens junctions between Sertoli cells and developing germ cells (spermatocytes and spermatids). researchgate.netnih.gov This disruption leads to the premature exfoliation, or sloughing, of germ cells from the epithelium into the tubular lumen, which ultimately results in a transient and reversible state of infertility. researchgate.netnih.gov Importantly, this action does not appear to affect the population of undifferentiated spermatogonia, allowing for the repopulation of the epithelium and the return of fertility once the compound is cleared. researchgate.netnih.gov

Enzyme Inhibition Profiling and Specificity

The indazole and indazolecarboxylic acid scaffolds have been investigated for their potential to inhibit a range of enzymes, demonstrating varying degrees of potency and selectivity across different enzyme families.

The indazole scaffold has been identified as a promising framework for the development of kinase inhibitors.

JNK Inhibition: Derivatives of the indazole structure have been specifically developed and patented as inhibitors of c-Jun N-terminal kinases (JNK). google.com JNKs are key components of the mitogen-activated protein (MAP) kinase signaling pathway and are involved in cellular processes like apoptosis, inflammation, and proliferation. nih.gov The development of JNK inhibitors is an area of interest for treating various diseases, including cancer and inflammatory conditions. nih.govnih.gov

MEK/RAF Complex: The RAF-MEK-ERK pathway is a critical signaling cascade in many cancers, and inhibitors targeting RAF kinases and MEK (mitogen-activated protein kinase kinase) are established therapeutic strategies. nih.govmdpi.com These inhibitors often work by targeting the kinase activity of MEK or by preventing the formation of active RAF dimers. nih.gov While a major focus in oncology, the reviewed literature did not specifically identify indazolecarboxylic acid derivatives as prominent inhibitors of the MEK/RAF complex.

Certain indazole derivatives have emerged as valuable tools for the selective inhibition of nitric oxide synthase (NOS) isoforms. Nitric oxide is a signaling molecule produced by three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).

The compound 7-nitroindazole (B13768) is a well-characterized selective inhibitor of the nNOS isoform. It demonstrates a clear preference for nNOS over both eNOS and iNOS, a property that allows researchers to probe the specific physiological and pathological roles of neuronal nitric oxide production. This selectivity is crucial, as non-selective inhibition can lead to broad systemic effects, such as changes in blood pressure due to eNOS inhibition.

Table 1: NOS Isoform Selectivity of 7-Nitroindazole

| Compound | Target Isoform | Selectivity Profile |

| 7-Nitroindazole | nNOS | Selective inhibitor of nNOS over eNOS and iNOS |

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govyoutube.com Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate absorption and reducing post-meal blood glucose spikes. nih.govnih.gov A review of the scientific literature did not yield significant findings for indazolecarboxylic acid derivatives as inhibitors of α-glucosidase. Research in this area is dominated by other chemical classes of compounds. nih.govresearchgate.netplos.org

Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. nih.govnih.gov It is a primary target for modern anticoagulant drugs, known as direct oral anticoagulants (DOACs). nih.govdrugs.com Extensive searches of the available literature did not reveal evidence of indazolecarboxylic acid-based compounds being investigated as inhibitors of Factor Xa. The field is currently led by other heterocyclic structures, such as those found in rivaroxaban (B1684504) and apixaban. nih.gov

The indazole scaffold has been explored for activity against other important enzyme targets.

Cyclooxygenase (COX) Isoenzymes: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. jpp.krakow.pl Research has identified indazole-based compounds that act as selective inhibitors of COX-2. researchgate.net Selective COX-2 inhibition is a desirable therapeutic profile for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic functions of COX-1. jpp.krakow.pl

Hexokinase: Hexokinase is the first enzyme in the glycolysis pathway, phosphorylating glucose to glucose-6-phosphate. medchemexpress.com Its inhibition is being explored as a potential anti-cancer strategy. nih.govnih.gov However, the literature reviewed did not indicate that indazolecarboxylic acids are a class of compounds studied for hexokinase inhibition.

Phosphodiesterase (PDE) Isoforms: Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP. nih.gov Different PDE isoforms are targets for a variety of conditions, including COPD, erectile dysfunction, and inflammatory diseases. nih.gov The scientific literature did not provide evidence of indazolecarboxylic acids being developed as PDE inhibitors.

Table 2: Summary of Other Enzymatic Targets for Indazole Scaffolds

| Enzyme Target | Activity of Indazole Derivatives | Finding |

| Cyclooxygenase-2 (COX-2) | Selective Inhibition | Indazole-based compounds have been developed as selective COX-2 inhibitors. researchgate.net |

| Hexokinase | No significant activity reported | No evidence found in the reviewed literature. |

| Phosphodiesterase (PDE) | No significant activity reported | No evidence found in the reviewed literature. |

Receptor Interaction and Modulation

The interaction of 4-Amino-6-fluoro-3-indazolecarboxylic acid with various receptor systems is a key area of investigation. Research has explored its potential to modulate the activity of several critical receptor families, including serotonin (B10506) (5-HT) receptors, integrins, and α2-adrenoceptors.

Serotonin, or 5-HT, receptors are a family of ligand-gated ion channels and G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. nih.gov They are involved in the regulation of numerous physiological and psychological processes. nih.gov The modulation of these receptors by small molecules can lead to significant downstream effects. nih.gov Specifically, 5-HT3 receptors, which are ligand-gated ion channels, are known to be targets for various therapeutic agents. nih.gov The interaction of ligands with this receptor can influence the release of neurotransmitters such as dopamine (B1211576) and GABA. nih.gov

Integrins are transmembrane receptors that facilitate cell-matrix and cell-cell adhesion. Their polarized expression on the cell surface plays a functional role in maintaining tissue architecture and cell aggregation. nih.gov For instance, in keratinocytes, the distinct localization of integrin subtypes like α6β4 and αvβ5 is crucial for epidermal assembly. nih.gov The α6β4 integrin is often associated with laminin (B1169045) in the basement membrane, while αvβ5 co-localizes with fibronectin strands. nih.gov

The α2-adrenergic receptors (α2ARs) are G-protein coupled receptors that play a crucial role in modulating neurotransmitter release. nih.gov Polymorphisms in these receptors, such as a four-amino-acid deletion in the α2C subtype, can lead to impaired coupling to effector proteins and a significant loss of function. nih.gov

Cellular Pathway Modulation

The influence of 4-Amino-6-fluoro-3-indazolecarboxylic acid on fundamental cellular pathways, including cell cycle regulation and apoptosis, is under scrutiny to understand its cellular impact.

The regulation of the cell cycle is a complex process involving a series of checkpoints that ensure the fidelity of cell division. The progression through the cell cycle is tightly controlled by a complex network of proteins. Dysregulation of this process is a hallmark of many diseases. Research into how small molecules interact with and modulate the components of the cell cycle machinery is crucial for the development of new therapeutic strategies.

Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis. The induction of apoptosis is a key mechanism through which damaged or unwanted cells are eliminated. One of the pathways that can trigger apoptosis involves the excessive activation of N-methyl-D-aspartate (NMDA) receptors, which leads to an influx of calcium and the activation of downstream signaling cascades. nih.gov This process can also involve the endocytosis of other receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which has been shown to be an essential step in NMDA-mediated neuronal apoptosis. nih.gov

Investigation of Protein-Ligand Interactions

Understanding the direct physical interactions between 4-Amino-6-fluoro-3-indazolecarboxylic acid and its protein targets is fundamental to elucidating its mechanism of action.

The binding of a ligand to a protein is a highly specific event, often involving a defined pocket on the protein surface. For example, in the case of Fatty Acid-Binding Protein 4 (FABP4), ligands are known to bind within a hydrophobic pocket and form hydrogen bonds with key amino acid residues such as R126 and Y128. nih.gov The precise orientation and interactions of a ligand within the binding site determine its affinity and efficacy. nih.gov Computational docking studies are often employed to predict the binding poses of ligands and to understand the key interactions that stabilize the protein-ligand complex. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents at Positions 4, 6, and 3 on Biological Profile

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring. The electronic and steric properties of functional groups at the C-3, C-4, and C-6 positions are critical in defining the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity.

Role of the Amino Group at C-4 in Efficacy and Selectivity

The amino group at the C-4 position plays a crucial role in modulating the pharmacological properties of heterocyclic compounds. While direct studies on 4-amino-6-fluoro-3-indazolecarboxylic acid are specific, the principles can be inferred from related structures like 4-aminoquinolines. In these analogous systems, substituents at the position corresponding to C-4 of the indazole ring significantly influence the pKa of the heterocyclic nitrogen atoms and the side chains. nih.gov Electron-withdrawing groups, for instance, are known to lower the pKa, which can affect the compound's accumulation in specific cellular compartments. nih.gov

The introduction of an amino group at C-4 can provide a key interaction point for receptor binding, often acting as a hydrogen bond donor. The synthesis of specific regioisomers, such as placing a functional group at the sterically hindered C-4 position, often requires specialized synthetic routes like directed ortho-metalation, underscoring the specific intent behind placing a group at this location. nih.gov In the context of protein arginine deiminase 4 (PAD4) inhibitors, the conversion of a precursor to a C-4 amino group was a key step in creating a potent and selective inhibitor. nih.gov

Influence of the Fluoro Group at C-6 on Activity Enhancement and Selectivity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance potency, metabolic stability, and bioavailability. nih.govmdpi.com For indazole derivatives, a fluorine atom at the C-6 position has demonstrated significant effects on the biological profile.

Research on Rho kinase (ROCK1) inhibitors showed that placing a fluorine atom at C-6 of the indazole ring dramatically enhanced inhibitory potency (IC50 of 14 nM) compared to a fluorine at C-4 (IC50 of 2500 nM). nih.gov Furthermore, the 6-fluoroindazole derivative exhibited a remarkable increase in oral bioavailability (61%). nih.gov This enhancement is often attributed to fluorine's ability to form favorable interactions, such as hydrogen bonds, with active site residues and its positive impact on lipophilicity and metabolic stability. nih.govmdpi.com

Studies on nitric oxide synthase (NOS) inhibitors also support this finding, where fluorination of the indazole's aromatic ring was found to increase both inhibitory potency and selectivity for the inducible isoform (NOS-II). nih.gov The strategic placement of fluorine can thus fine-tune the compound's properties for a desired therapeutic outcome.

Table 1: Effect of Fluorine Position on ROCK1 Inhibition

| Compound | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |

|---|---|---|---|

| Indazole Derivative 1 | C-4 | 2500 | Not Reported |

| Indazole Derivative 2 | C-6 | 14 | 61% |

Data sourced from a study on fluorinated indazoles as ROCK1 inhibitors. nih.gov

Significance of the Carboxylic Acid Moiety at C-3 and its Derivatives

The C-3 position of the indazole ring is a common site for modification, and the presence of a carboxylic acid or its derivatives is of great significance for biological activity. The carboxylic acid moiety provides a versatile chemical handle for creating more complex molecules through reactions like amide formation or esterification. bloomtechz.comjocpr.com

1H-indazole-3-carboxaldehydes are considered key intermediates for the synthesis of a variety of polyfunctionalized 3-substituted indazoles, which are of interest as kinase inhibitors. rsc.org Furthermore, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of human Glycogen Synthase Kinase-3 (GSK-3), where they bind to the ATP binding site. nih.gov The transformation of the C-3 carboxylic acid into various amides, esters, or hydrazides allows for the exploration of diverse chemical space and the optimization of interactions with target proteins. bloomtechz.comjocpr.comnih.gov For example, docking studies revealed that the N-H of the indazole ring and the N-H of the C-3 amide bond can form crucial hydrogen bonds with amino acid residues like Ala564 in the ATP-binding pocket of FGFR1. nih.gov

Effects of N-Substitution on the Indazole Ring System

Alkylation of the nitrogen atoms in the pyrazole (B372694) portion of the indazole ring (N-1 and N-2) is a critical strategy for modulating a compound's pharmacological profile. The synthesis of N-substituted indazoles can, however, be challenging, often resulting in a mixture of N-1 and N-2 regioisomers. researchgate.netbeilstein-journals.org The regioselectivity of N-alkylation is heavily influenced by both the steric and electronic properties of existing substituents on the indazole ring and the reaction conditions employed. researchgate.netbeilstein-journals.orgnih.gov

For instance, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can lead to high N-1 regioselectivity for indazoles with certain C-3 substituents (e.g., carboxymethyl, tert-butyl). researchgate.netbeilstein-journals.org Conversely, electron-withdrawing groups at the C-7 position can confer excellent N-2 regioselectivity. researchgate.netbeilstein-journals.orgnih.gov From a pharmacological standpoint, N-substitution can have profound effects. In some cases, N-methylation was found to diminish the inhibitory effect on nitric oxide synthase (NOS). nih.gov In other contexts, such as the development of dual inhibitors for butyrylcholinesterase and p38α MAPK, the introduction of different alkyl substituents at the N-1 and N-2 positions was used to probe how occupying specific hydrophobic regions within the enzyme affects the structure-activity relationships. acs.org

Table 2: Influence of Ring Substituents on N-Alkylation Regioselectivity

| Indazole Substituent | Reaction Conditions | Predominant Regioisomer | Selectivity |

|---|---|---|---|

| 3-Carboxymethyl | NaH in THF | N-1 | >99% |

| 3-tert-Butyl | NaH in THF | N-1 | >99% |

| 7-NO2 | NaH in THF | N-2 | ≥96% |

| 7-CO2Me | NaH in THF | N-2 | ≥96% |

Data from a study on regioselective N-alkylation of the 1H-indazole scaffold. researchgate.netbeilstein-journals.org

Conformational Effects on Receptor Binding and Enzyme Catalysis

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target and elicit a response. For indazole derivatives, conformational analysis and docking studies have provided invaluable insights into their mechanism of action. The planar indazole ring system serves as a rigid scaffold, while its substituents determine the precise orientation within a receptor's binding pocket.

Docking studies of indazole-based inhibitors with Fibroblast Growth Factor Receptor 1 (FGFR1) have shown that the N-H of the indazole ring can form a hydrogen bond with the amino acid residue Glu562, while the nitrogen atom of the pyrazole ring and the N-H of a C-3 amide group can form hydrogen bonds with Ala564. nih.gov These specific interactions anchor the inhibitor in the ATP-binding site. The resolution of X-ray crystal structures of ligands bound to their target enzymes provides definitive evidence of these binding modes and the conformational adaptations of both the ligand and the protein. acs.org Computational methods, such as potential energy scanning, are also employed to determine the lowest-energy and most likely bioactive conformer of a molecule. researchgate.net

Establishment of Qualitative and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to modern drug discovery, providing a framework for rationally designing more potent and selective molecules. These analyses correlate changes in the chemical structure of a series of compounds with their measured biological activity.

For classes of compounds analogous to substituted indazoles, such as 4-aminoquinolines, QSAR studies have successfully established predictive models. For example, the antiplasmodial activity of 7-substituted 4-aminoquinolines was found to be directly proportional to their ability to inhibit β-hematin formation. nih.gov This inhibitory activity, in turn, correlated with both the hematin-quinoline association constant and the electron-withdrawing capacity (described by the Hammett constant) of the substituent at the 7-position. nih.gov

Similarly, SAR studies on fluorinated indazoles have confirmed that the specific placement and number of fluorine atoms, along with the nature of other substituents, greatly influence the inhibitory process against enzymes like nitric oxide synthase. nih.gov These qualitative and quantitative relationships guide medicinal chemists in optimizing lead compounds by indicating which structural modifications are likely to enhance desired activities and reduce off-target effects.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Amino-6-fluoro-3-indazolecarboxylic acid, docking studies would be instrumental in understanding its potential as a ligand for various protein targets. For instance, indazole derivatives have been investigated as inhibitors of enzymes such as tankyrase, which is implicated in cancer therapy.

A hypothetical docking study of 4-Amino-6-fluoro-3-indazolecarboxylic acid into the active site of a target protein would involve preparing the 3D structure of the ligand and the protein. The ligand's geometry would be optimized to its lowest energy conformation. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

The docking process would then place the ligand in the binding site in various possible conformations and orientations. A scoring function would be used to estimate the binding affinity for each pose, with the top-ranked poses suggesting the most likely binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to understand the basis of binding.

Table 1: Hypothetical Key Interactions for 4-Amino-6-fluoro-3-indazolecarboxylic acid in a Protein Active Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue in Protein |

| Carboxylic acid | Hydrogen Bond, Ionic | Arginine, Lysine, Histidine |

| Amino group | Hydrogen Bond | Aspartic acid, Glutamic acid, Serine |

| Fluoro group | Halogen Bond, Hydrophobic | Leucine, Isoleucine, Valine |

| Indazole ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Amino-6-fluoro-3-indazolecarboxylic acid, DFT calculations could provide valuable insights into its structural and electronic properties. These calculations can be performed using various basis sets, such as 6-31G(d,p), to solve the Schrödinger equation for the molecule.

From DFT calculations, several key properties can be determined:

Optimized Geometry: The most stable 3D structure of the molecule, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Vibrational Frequencies: These can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.

Table 2: Predicted Electronic Properties of 4-Amino-6-fluoro-3-indazolecarboxylic acid from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons |

| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | (Value in eV) | Indicates chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. An MD simulation of 4-Amino-6-fluoro-3-indazolecarboxylic acid, either in a solvent or bound to a protein, would provide a dynamic view of its behavior over time.

In a typical MD simulation, the system (e.g., the ligand-protein complex in a water box) is subjected to a set of initial conditions and the equations of motion are solved iteratively. This generates a trajectory of the system's evolution, from which various properties can be analyzed.

Key insights from MD simulations would include:

Conformational Flexibility: How the structure of the ligand and protein changes over time.

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Interaction Dynamics: The stability and lifetime of key interactions, such as hydrogen bonds, observed in docking studies.

Solvent Effects: The role of water molecules in mediating ligand-protein interactions.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of the essential features of a molecule that are necessary for its biological activity. For 4-Amino-6-fluoro-3-indazolecarboxylic acid, a pharmacophore model could be developed based on its structure and known interactions. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity. This is a powerful approach for discovering novel ligands.

Predictive Modeling of Biological Activities

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of indazole derivatives including 4-Amino-6-fluoro-3-indazolecarboxylic acid, a QSAR model could be developed.

This would involve:

Data Collection: Gathering a dataset of indazole compounds with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of new, untested indazole derivatives, thereby guiding the synthesis of more potent compounds.

Future Research Directions and Advanced Methodologies

Development of Next-Generation Indazolecarboxylic Acid Derivatives for Enhanced Potency and Selectivity

The development of new indazole derivatives is a cornerstone of medicinal chemistry, aiming to create compounds with superior efficacy and safety profiles. benthamdirect.com The core structure of 4-Amino-6-fluoro-3-indazolecarboxylic acid offers multiple sites for chemical modification to enhance its potency against biological targets while improving selectivity to minimize off-target effects. Research efforts are focused on systematically altering the substituents on the indazole ring. For instance, modifications at the N1 and N2 positions of the indazole can probe how the compound occupies different hydrophobic regions within a target protein's binding pocket. acs.org

Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new analogs. By introducing different functional groups—such as bulkier aromatic rings or various alkyl substituents—researchers can modulate the compound's binding affinity and specificity for targets like protein kinases. acs.orgresearchgate.net A key goal is to develop derivatives that are highly selective inhibitors of specific enzymes, such as ROCK kinases or the PI3K/AKT/mTOR signaling pathway, which are implicated in various diseases. researchgate.netnih.gov

| Modification Strategy | Target Moiety on Indazole Scaffold | Objective | Potential Outcome |

|---|---|---|---|

| Functional Group Alteration | Amino group at C4 | Modulate hydrogen bonding and polarity | Improved target binding and cell permeability |

| Halogen Substitution | Fluorine at C6 | Enhance metabolic stability and binding affinity | Increased in vivo half-life and potency |

| Side Chain Extension | Carboxylic acid at C3 | Explore interactions with new binding pockets | Enhanced selectivity and novel bioactivity |

| N-Alkylation/Arylation | N1 or N2 position | Optimize fit in hydrophobic pockets | Increased potency and selectivity for kinase targets acs.org |

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Green Chemistry)

Modernizing the synthesis of indazole derivatives is critical for sustainable and efficient drug development. Advanced technologies like flow chemistry and green chemistry offer significant advantages over traditional batch processing. nih.gov Flow chemistry, which involves performing reactions in a continuous stream through a reactor, provides superior control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and greater consistency. nih.govdurham.ac.uk This technology is particularly well-suited for handling reactive gases and intermediates, making the synthesis of complex molecules like 4-Amino-6-fluoro-3-indazolecarboxylic acid more manageable and scalable. durham.ac.uk

Green chemistry principles focus on minimizing environmental impact by using less hazardous solvents, reducing waste, and improving energy efficiency. bohrium.com The synthesis of indazoles has been achieved using greener solvents like PEG-400 or natural catalysts such as lemon peel powder. acs.orgresearchgate.net These methods not only reduce the environmental footprint but also often lead to simpler, more efficient, and cost-effective production processes. samipubco.com

| Technology | Key Principles | Advantages for Indazole Synthesis | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous processing, precise control, enhanced heat/mass transfer | Improved safety, scalability, higher purity, and integration of multi-step sequences | nih.govnih.gov |

| Green Chemistry | Use of sustainable solvents, catalyst recycling, waste reduction | Reduced environmental impact, lower cost, and simplified work-up procedures | benthamdirect.combohrium.comacs.org |

Integration of Multi-Omics Data in Mechanism of Action Studies

Understanding the precise mechanism of action (MoA) of a compound is fundamental to its development as a therapeutic agent. Integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a drug. nih.govomicstutorials.com This approach moves beyond a single-target perspective to a systems-level understanding of a compound's biological effects. nih.gov

For a compound like 4-Amino-6-fluoro-3-indazolecarboxylic acid, a multi-omics investigation can reveal how it perturbs various biological pathways simultaneously. nih.gov For example, proteomics can identify the proteins whose expression levels change upon treatment, while metabolomics can detect alterations in metabolic pathways. nih.govunl.edu By combining these datasets, researchers can construct comprehensive network models that illuminate the primary target and any secondary or off-target effects, which is crucial for predicting both efficacy and potential side effects. nih.govnih.gov This integrated analysis is powerful for identifying biomarkers, validating drug targets, and uncovering novel therapeutic indications. omicstutorials.comnih.gov

| Omics Level | Data Analyzed | Insight Provided for MoA Studies | Reference |

|---|---|---|---|

| Genomics | DNA sequences and mutations | Identifies genetic predispositions to drug response and resistance mechanisms | nih.gov |

| Transcriptomics | RNA expression levels | Reveals changes in gene expression and regulatory pathways affected by the compound | nih.gov |

| Proteomics | Protein expression and post-translational modifications | Directly identifies protein targets and downstream signaling cascades | nih.gov |

| Metabolomics | Small molecule metabolites | Shows effects on metabolic pathways and cellular energy status | unl.edu |

Exploration of New Biological Targets and Pathways

While some indazolecarboxylic acids have known targets, the vast landscape of biological space offers numerous opportunities for discovering new applications for 4-Amino-6-fluoro-3-indazolecarboxylic acid. nih.gov The indazole scaffold is recognized for its versatility in interacting with a wide range of biological molecules, particularly protein kinases. researchgate.net Future research will involve screening the compound against large panels of kinases and other enzymes to identify novel, high-affinity targets.

Recent studies have shown that different indazole derivatives can inhibit critical signaling pathways involved in cancer, such as the PI3K/AKT/mTOR pathway and targets like Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govnih.gov Exploring these and other pathways, including those related to inflammation or neurodegeneration, could uncover previously unknown therapeutic potential for 4-Amino-6-fluoro-3-indazolecarboxylic acid and its analogs. acs.org The identification of new targets is a critical step toward repositioning the compound for new disease indications.

| Potential Target Class | Biological Role | Relevance for Indazole Derivatives |

|---|---|---|

| Protein Kinases (e.g., VEGFR2, ROCK) | Cell signaling, proliferation, angiogenesis | Indazoles are potent kinase inhibitors with anti-cancer applications. researchgate.netnih.gov |

| PI3K/AKT/mTOR Pathway | Cell growth, survival, and metabolism | A key pathway in cancer; can be targeted by 3-amino-1H-indazole derivatives. nih.gov |

| Heat Shock Protein 90 (HSP90) | Protein folding and stability | Inhibition destabilizes client proteins crucial for cancer cell survival. nih.gov |

| Sertoli Cell Proteins | Spermatogenesis | Indazole carboxylic acids have shown potential as non-hormonal male contraceptives. nih.gov |

Rational Design of Probes for Biophysical Studies

To quantitatively study the interaction between 4-Amino-6-fluoro-3-indazolecarboxylic acid and its biological targets, it is essential to design and synthesize molecular probes. These probes are versions of the parent compound modified with specific tags (e.g., fluorophores, biotin, or photo-crosslinkers) that enable detection in various biophysical assays. nih.gov For instance, a biotinylated analog of the indazole carboxylic acid gamendazole (B1674601) was used to confirm its binding within Sertoli cells. nih.gov

The rational design of such probes involves attaching a label at a position that does not interfere with the compound's binding to its target. nih.gov These probes can then be used in techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or cross-linking mass spectrometry to measure binding affinity (Kd), kinetics (kon/koff rates), and thermodynamics. mdpi.comnih.gov The site-specific incorporation of non-canonical amino acids into a target protein is another advanced method that allows for precise probing of molecular interactions. nih.gov These quantitative data are invaluable for understanding the molecular basis of the drug's action and for guiding the development of more potent derivatives.

| Biophysical Technique | Probe Type / Method | Information Obtained | Reference |

|---|---|---|---|

| Fluorescence Polarization (FP) | Fluorescently-labeled indazole derivative | Binding affinity and competitive inhibition | mdpi.com |

| Surface Plasmon Resonance (SPR) | Immobilized target protein | Real-time binding kinetics (kon, koff) and affinity (Kd) | mdpi.com |

| Thermal Shift Assay (TSA) | Fluorescent dye (e.g., SYPRO Orange) | Ligand-induced protein stabilization | mdpi.com |

| Cross-linking Mass Spectrometry (XL-MS) | Indazole derivative with a photo-activatable cross-linker (e.g., pBpa) | Identifies direct binding sites and interacting protein domains | nih.gov |

| Co-immunoprecipitation | Antibody against the target protein | Validates in-vivo protein-protein interactions modulated by the compound | youtube.com |

Q & A

Q. What synthetic routes are commonly used for 4-Amino-6-fluoro-3-indazolecarboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or fluorination of the indazole core, followed by carboxylation and amination. For example, nucleophilic substitution reactions using fluorinated precursors (e.g., 6-fluoro-indazole intermediates) can introduce the fluorine moiety. Carboxylic acid groups are often added via hydrolysis of nitrile intermediates or direct carboxylation under acidic conditions.

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during fluorination reduce side reactions.

- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in aryl halide intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating pure products .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 4-Amino-6-fluoro-3-indazolecarboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the fluorine position and amine/carboxylic acid proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional group integrity.

- Infrared Spectroscopy (IR) : Identifies carboxylic acid (C=O stretch at ~1700 cm) and amine (N-H bend at ~1600 cm) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel derivatives of 4-Amino-6-fluoro-3-indazolecarboxylic acid with improved bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding interactions with biological targets (e.g., kinases or enzymes). For example:

- Reaction Path Search : Tools like GRRM or AFIR simulate reaction pathways to prioritize synthetic routes .

- QSAR Modeling : Correlates structural features (e.g., fluorine substitution) with activity data to guide derivative design .

- Example : Modifying the indazole core with electron-withdrawing groups (e.g., -CF) may enhance enzyme inhibition .

Q. How should researchers resolve contradictions in biological activity data observed across studies for this compound?

- Methodological Answer :

- Assay Validation : Verify experimental conditions (e.g., pH, solvent) that affect protonation states of the carboxylic acid and amine groups.

- Target-Specific Analysis : Compare inhibition mechanisms across enzyme isoforms (e.g., kinase subfamilies) using competitive binding assays .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 4-amino-6-chloro-indazole derivatives) to identify trends in substituent effects .

Q. What strategies are effective in optimizing the solubility and stability of 4-Amino-6-fluoro-3-indazolecarboxylic acid for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to improve aqueous solubility.

- Prodrug Design : Mask the carboxylic acid as an ester (hydrolyzed in vivo) to enhance bioavailability.

- Lyophilization : Stabilize the compound in freeze-dried form for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.